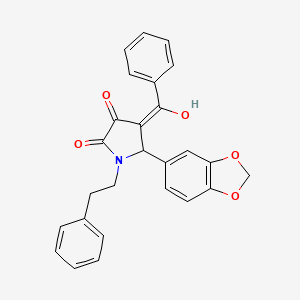
5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(phenylcarbonyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-4-BENZOYL-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains multiple functional groups, including a benzodioxole ring, a benzoyl group, and a hydroxy group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-4-BENZOYL-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrol-2-One Core: The pyrrol-2-one core is formed through a condensation reaction between an appropriate amine and a diketone precursor.
Final Assembly: The final compound is assembled by coupling the benzodioxole and benzoyl intermediates with the pyrrol-2-one core under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-BENZODIOXOL-5-YL)-4-BENZOYL-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
5-(1,3-BENZODIOXOL-5-YL)-4-BENZOYL-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-4-BENZOYL-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Studied for its pharmacological properties.
Uniqueness
5-(1,3-BENZODIOXOL-5-YL)-4-BENZOYL-3-HYDROXY-1-PHENETHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its structural complexity allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21NO5 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(phenyl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H21NO5/c28-24(18-9-5-2-6-10-18)22-23(19-11-12-20-21(15-19)32-16-31-20)27(26(30)25(22)29)14-13-17-7-3-1-4-8-17/h1-12,15,23,28H,13-14,16H2/b24-22+ |
InChI Key |
ZZZZLBZOPLQKTK-ZNTNEXAZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3/C(=C(/C4=CC=CC=C4)\O)/C(=O)C(=O)N3CCC5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B11095595.png)
![1-(4-Bromophenyl)-3-(4-chlorophenyl)-3-[(3-chlorophenyl)amino]propan-1-one](/img/structure/B11095601.png)
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
![N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine](/img/structure/B11095627.png)
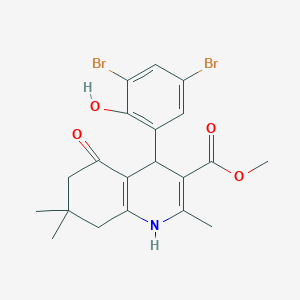
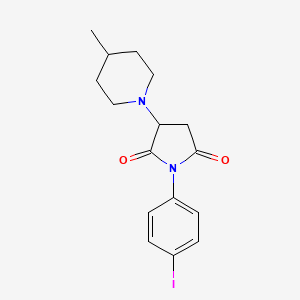

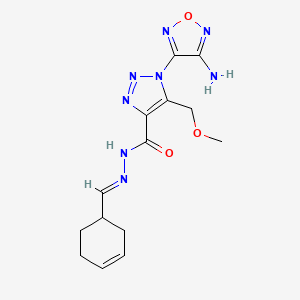
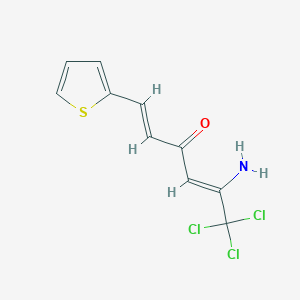
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11095666.png)
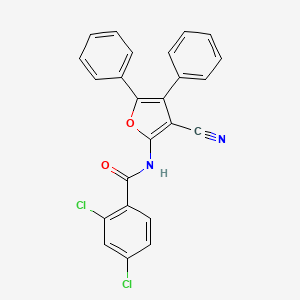
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)
![ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11095685.png)
